molecular formula C16H19NO3 B2815970 N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide CAS No. 1396874-26-2

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide

Cat. No. B2815970
CAS RN: 1396874-26-2
M. Wt: 273.332
InChI Key: ZEBAOILNXDRNGV-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also has a benzamide group, which consists of a benzene ring attached to an amide functional group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The amide group would have a planar structure due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The benzamide group in the compound could also participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and benzene rings could contribute to its aromaticity and potentially its solubility in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Color-forming Reactions for Imaging Applications

Research has explored the synthesis and application of furan derivatives for color-forming reactions. For instance, the study by Katritzky et al. discusses the synthesis of furan, thiophene, and N-methylpyrrole derivatives that develop dark colors in acidic media, which could have implications for imaging technologies or material science applications (Katritzky et al., 1997).

Biosynthesis Studies

Investigations into the biosynthesis of flavor compounds in strawberries used furan derivatives to study the role of precursors in the production of key flavor constituents, providing insights into the biochemical pathways of plant metabolism (Zabetakis et al., 1999).

Photochemical Synthesis

Research on the easy photochemical preparation of furan derivatives demonstrates the potential for innovative synthetic routes in organic chemistry, offering a more efficient pathway to synthesize complex molecules with potential applications in pharmaceuticals and materials science (Guizzardi et al., 2000).

Applications in Catalysis and Material Science

Catalytic Reduction of Biomass-Derived Compounds

A study by Nakagawa et al. focuses on the catalytic reduction of furanic compounds, a key area of research for developing sustainable, biomass-based chemicals and fuels. This work highlights the versatility of furan derivatives in catalysis and their potential contribution to green chemistry (Nakagawa et al., 2013).

Chemodiversity Enhancement in Marine Fungi

The chemical-epigenetic modification of fungi to enhance chemodiversity, as demonstrated by Sun et al., reveals the potential of furan derivatives in discovering new biologically active compounds, which could lead to novel pharmaceuticals (Sun et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-6-7-12(2)13(9-11)15(18)17-10-16(3,19)14-5-4-8-20-14/h4-9,19H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBAOILNXDRNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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